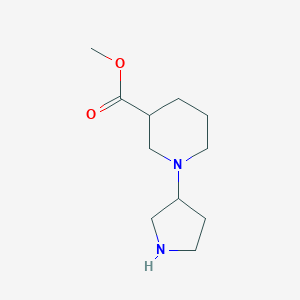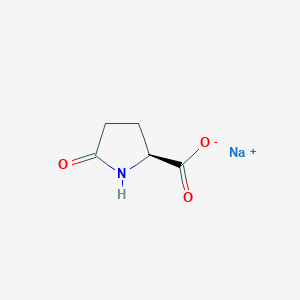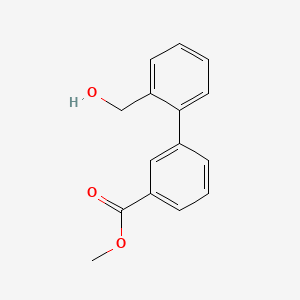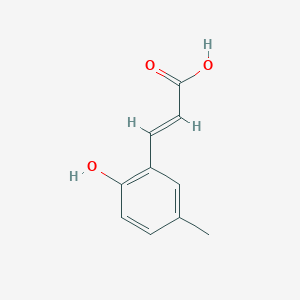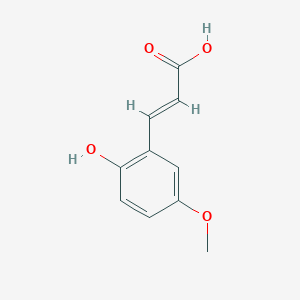
3-(2-Hydroxy-5-methoxy-phenyl)-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-5-methoxy-phenyl)-acrylic acid is a chemical compound characterized by its phenyl ring substituted with hydroxyl and methoxy groups, and an acrylic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-hydroxy-5-methoxybenzaldehyde as the starting material.
Reaction Steps: The compound undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine.
Purification: The resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is synthesized in batches to ensure quality control and consistency.
Continuous Flow Process: Some industrial setups may employ a continuous flow process for large-scale production, optimizing reaction conditions and improving efficiency.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The acrylic acid moiety can undergo reduction to form the corresponding aldehyde or alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation: 3-(2-Hydroxy-5-methoxy-phenyl)-propionic acid.
Reduction: 3-(2-Hydroxy-5-methoxy-phenyl)-ethanol.
Substitution: 3-(2-Hydroxy-5-methoxy-phenyl)-acrylamide.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antioxidant and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of cancer and microbial infections. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Cancer Treatment: It interferes with the cell cycle and induces apoptosis in cancer cells.
Comparación Con Compuestos Similares
3-(2-Hydroxy-5-methoxy-phenyl)-propionic acid: Similar structure but with a longer carbon chain.
3-(2-Hydroxy-5-methoxy-phenyl)-ethanol: Reduced form of the acrylic acid moiety.
3-(2-Hydroxy-5-methoxy-phenyl)-acrylamide: Substituted with an amide group instead of the carboxylic acid.
This comprehensive overview highlights the significance of 3-(2-Hydroxy-5-methoxy-phenyl)-acrylic acid in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Propiedades
Número CAS |
38489-78-0 |
|---|---|
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
3-(2-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h2-6,11H,1H3,(H,12,13) |
Clave InChI |
OSKUPNSJCCTTLB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)O)C=CC(=O)O |
SMILES isomérico |
COC1=CC(=C(C=C1)O)/C=C/C(=O)O |
SMILES canónico |
COC1=CC(=C(C=C1)O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


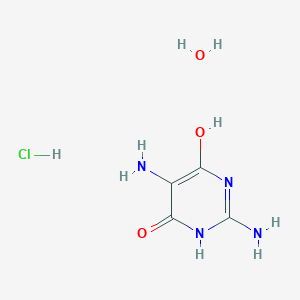
![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate](/img/structure/B7819353.png)
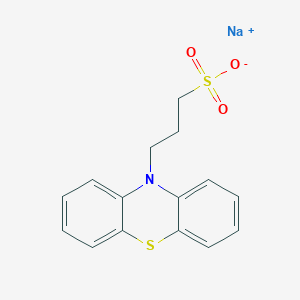
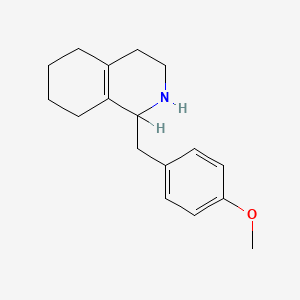
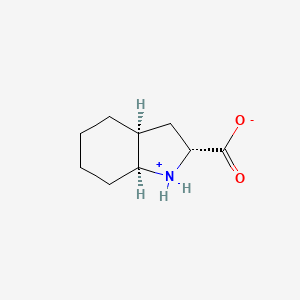
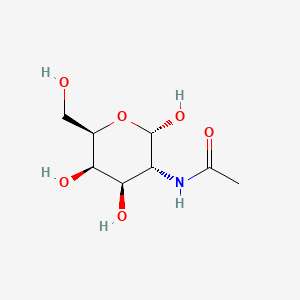
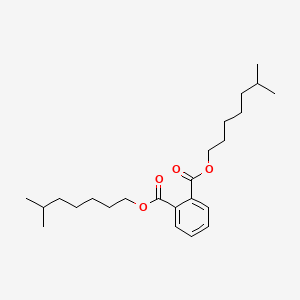

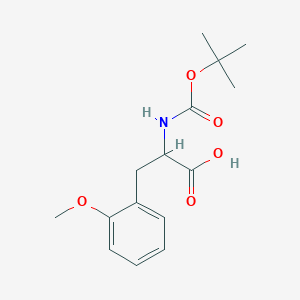
![a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid](/img/structure/B7819395.png)
